molecular formula C16H19NO2S B6488449 N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide CAS No. 1286728-10-6

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide

Cat. No.: B6488449
CAS No.: 1286728-10-6
M. Wt: 289.4 g/mol
InChI Key: UMTYASONJVJHEP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide is a synthetic compound that has recently gained attention in the field of pharmaceutical and medical research. It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and other standard organic reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In industry, it is used in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets and pathways are still under investigation, it is believed to exert its effects by modulating key enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as suprofen and articaine . These compounds share a similar thiophene framework but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(19,10-9-13-6-3-2-4-7-13)12-17-15(18)14-8-5-11-20-14/h2-8,11,19H,9-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTYASONJVJHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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